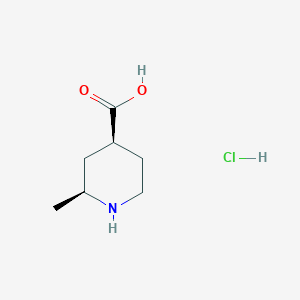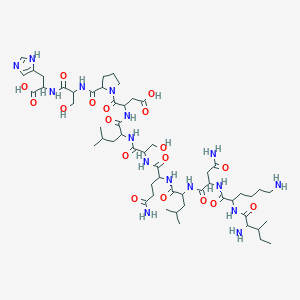
(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato es un compuesto quiral con aplicaciones significativas en diversos campos, incluida la síntesis orgánica y la química medicinal. Este compuesto es conocido por su estereoquímica única, que juega un papel crucial en su reactividad e interacciones con otras moléculas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato generalmente implica métodos de síntesis diastereoselectiva. Un enfoque común es el uso de materiales de partida disponibles comercialmente para lograr una alta diastereoselectividad a través de estados de transición controlados. Por ejemplo, la síntesis puede implicar la formación de un estado de transición controlado por quelación estrechamente unido durante una reacción de cierre de anillo .
Métodos de producción industrial
Los métodos de producción industrial para el ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato a menudo implican técnicas de síntesis a gran escala que aseguran un alto rendimiento y pureza. Estos métodos pueden incluir el uso de técnicas avanzadas de separación para aislar el enantiómero deseado de una mezcla racémica .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su alcohol o amina correspondiente.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas y niveles de pH controlados para garantizar la selectividad y el rendimiento .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. La estereoquímica del compuesto le permite encajar en los sitios activos de las enzimas o los sitios de unión de los receptores con alta especificidad. Esta interacción puede modular la actividad de las enzimas o los receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
(2S,4S)-4-hidroxiprolina: Otro compuesto quiral con estereoquímica similar utilizado en la síntesis orgánica y la química medicinal.
(2S,4S)-4-mercaptopirrolidina-2-carboxamido ácido benzoico clorhidrato: Un compuesto con características estructurales similares utilizado en la investigación antibacteriana.
Singularidad
El ácido (2S,4S)-2-metilpiperidina-4-carboxílico clorhidrato es único debido a su estereoquímica específica, que proporciona perfiles de reactividad e interacción distintos en comparación con otros compuestos similares. Esta singularidad lo hace valioso en aplicaciones que requieren un control quiral preciso .
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
(2S,4S)-2-methylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
Clave InChI |
NGFVCCOFVLFVGW-GEMLJDPKSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CCN1)C(=O)O.Cl |
SMILES canónico |
CC1CC(CCN1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)


![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)




![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
amine](/img/structure/B12117160.png)
![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)


